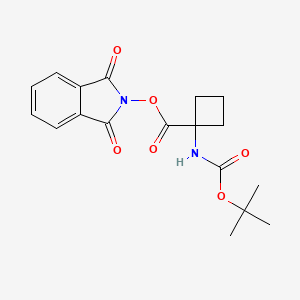
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxoisoindolinyl group and a tert-butoxycarbonyl-protected amino group attached to a cyclobutane ring. Its molecular formula is C18H22N2O6.
準備方法
The synthesis of 1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate typically involves organic synthesis techniques. One common method involves the reaction of isoindoline-1,3-dione with tert-butoxycarbonyl-protected amino cyclobutane carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist .
類似化合物との比較
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate: This compound has a similar dioxoisoindolinyl group but differs in the amino acid component.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This compound features a different carboxylate group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
2135459-00-4 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-18(9-6-10-18)15(23)26-20-13(21)11-7-4-5-8-12(11)14(20)22/h4-5,7-8H,6,9-10H2,1-3H3,(H,19,24) |
InChIキー |
DSWITNYSECTMLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
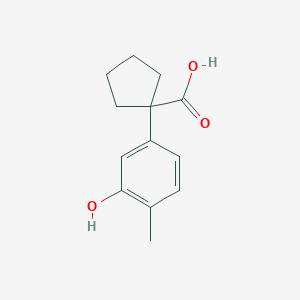
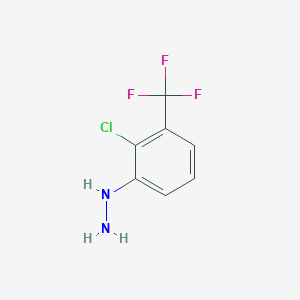
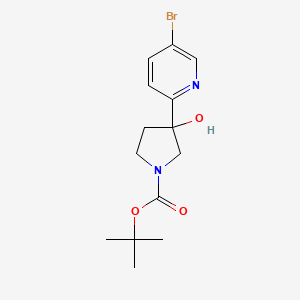
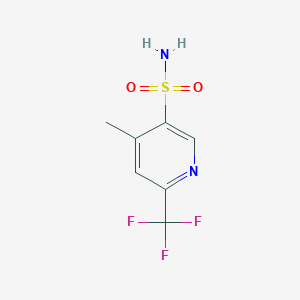
![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)

![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)
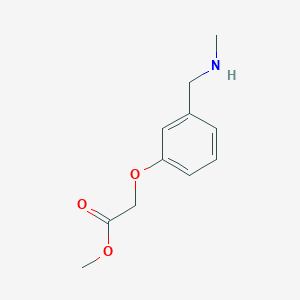
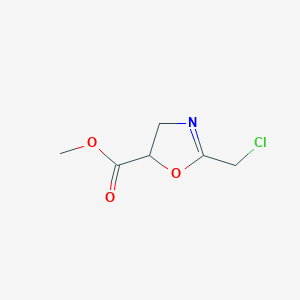
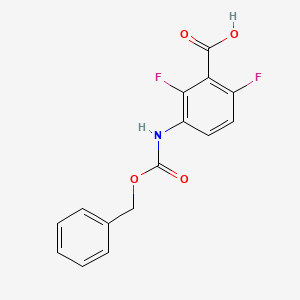
![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
